4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its quinoline backbone, which is a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and methoxy groups. The morpholinyl group is then attached via an ethyl linker. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of quinoline ketones, while substitution reactions can yield a variety of quinoline derivatives .
Scientific Research Applications
4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide include:
- Mycophenolate mofetil
- 4-hydroxy-2-quinolones
- 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its quinoline backbone, combined with the hydroxy, methoxy, and morpholinyl groups, provides a versatile platform for chemical modifications and biological interactions .
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-methoxy-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C17H21N3O4/c1-23-12-2-3-14-13(10-12)16(21)11-15(19-14)17(22)18-4-5-20-6-8-24-9-7-20/h2-3,10-11H,4-9H2,1H3,(H,18,22)(H,19,21) |
InChI Key |
UYKCSAOJXDLCTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.